molecular formula C16H24Cl2Ir2-2 B080787 Chloro(1,5-cyclooctadiene)iridium(I) dimer CAS No. 12112-67-3

Chloro(1,5-cyclooctadiene)iridium(I) dimer

Cat. No. B080787
CAS RN: 12112-67-3
M. Wt: 671.7 g/mol
InChI Key: SHZHQWGWORCBJK-MIXQCLKLSA-L
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Description

Synthesis Analysis

The synthesis of chloro(1,5-cyclooctadiene)iridium(I) dimer involves the reaction of iridium chloride with 1,5-cyclooctadiene under specific conditions. For instance, the cyclotrimerization of terminal alkynes catalyzed by [IrCl(cod)]2 in the presence of tin(II) chloride is a notable synthesis route. This process affords 1,2,4-trisubstituted and/or 1,3,5-trisubstituted benzenes, demonstrating the compound's utility in organic synthesis (Masuyama, Miyazaki, & Suzuki, 2013).

Molecular Structure Analysis

The molecular structure of chloro(1,5-cyclooctadiene)iridium(I) dimer and its derivatives has been extensively studied. Spectroscopic and theoretical evaluations indicate a pronounced metal-olefin interaction, which is fundamental to the compound's reactivity and stability. Vibrational spectroscopic techniques and DFT calculations suggest that the cyclooctadiene ligand adopts a cis-cis conformation when coordinated to iridium, highlighting the complex's distinct structural features (Popoola & Al‐Saadi, 2015).

Chemical Reactions and Properties

[IrCl(cod)]2 is known for its broad range of chemical reactions, including catalysis, where it facilitates various transformations such as hydrogenation, cycloaddition, and C-H activation processes. Its versatility is further demonstrated in the oxidative coupling of benzoic acid with alkynes, showcasing its catalytic potential in forming complex organic molecules (Datsenko et al., 2018).

Scientific Research Applications

Synthesis of Complexes

The cyclotrimerization of terminal alkynes, such as ethyl propynoate and arylacetylenes, is catalyzed by [IrCl(cod)]2, producing 1,2,4-trisubstituted and/or 1,3,5-trisubstituted benzenes. This process is enhanced by tin(II) chloride, illustrating the compound's role in facilitating complex chemical transformations (Masuyama, Miyazaki, & Suzuki, 2013).

Catalysis

[IrCl(cod)]2 has been employed in a continuous-flow system for C-H borylation, where it demonstrates high reactivity without significant loss of the iridium metal. This showcases its potential in sustainable and efficient catalytic processes (Tagata, Nishida, & Nishida, 2010).

In addition, it acts as a catalyst in the enantioselective hydrogenation of quinoxalines, achieving high conversions and enantioselectivities with certain additives. This highlights its utility in producing chiral compounds, which are essential in pharmaceuticals (Mršić, Jerphagnon, Minnaard, Feringa, & De Vries, 2009).

Molecular Structure Studies

Spectroscopic studies on [IrCl(cod)]2 and its analogs provide insights into the metal-olefin interaction, crucial for understanding its reactivity and stability. These studies help in designing new complexes with tailored properties for specific reactions (Popoola & Al‐Saadi, 2015).

Environmental Catalysis

Oxygenation of 1,5-cyclooctadiene (COD) on an iridium center using water as a reagent demonstrates the potential of [IrCl(cod)]2 in environmental catalysis, promoting greener reaction pathways by utilizing water in organic transformations (Ghatak, Sarkar, Dinda, Dutta, Rahaman, & Bera, 2015).

Safety And Hazards

The compound is known to cause skin irritation (H315) and serious eye irritation (H319) . It may also cause respiratory irritation (H335) . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/clothing/eye protection/face protection (P280), and washing with plenty of soap and water if it comes into contact with skin (P302 + P352) .

properties

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;iridium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H12.2ClH.2Ir/c2*1-2-4-6-8-7-5-3-1;;;;/h2*1-2,7-8H,3-6H2;2*1H;;/p-2/b2*2-1-,8-7-;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZHQWGWORCBJK-MIXQCLKLSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC=C1.C1CC=CCCC=C1.[Cl-].[Cl-].[Ir].[Ir]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Cl-].[Cl-].[Ir].[Ir]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24Cl2Ir2-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00923689
Record name Cyclooctadiene iridium chloride dimer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00923689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

671.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloro(1,5-cyclooctadiene)iridium(I) dimer

CAS RN

12112-67-3
Record name Cyclooctadiene iridium chloride dimer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00923689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-μ-chlorobis[(1,2,5,6-η)cycloocta-1,5-diene]diiridium
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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